![molecular formula C8H5F3N2OS B1406465 6-(2,2,2-三氟乙基)噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 1628317-84-9](/img/structure/B1406465.png)
6-(2,2,2-三氟乙基)噻吩并[2,3-d]嘧啶-4(3H)-酮
描述
“6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential antimycobacterial activity . It’s part of a class of compounds known as thienopyrimidinones .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones, including “6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one”, have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . The synthesis process involves the design and creation of a number of these compounds .Molecular Structure Analysis
The molecular structure of “6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one” is complex, with a trifluoroethyl group attached to the thieno[2,3-d]pyrimidin-4(3H)-one core .科学研究应用
未来方向
生化分析
Biochemical Properties
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cytochrome bd oxidase, which is involved in the electron transport chain of Mycobacterium tuberculosis . The interaction between 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one and cytochrome bd oxidase results in the inhibition of the enzyme’s activity, thereby disrupting the bacterial respiratory process. Additionally, this compound has been found to exhibit antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .
Cellular Effects
The effects of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to inhibit the growth of Mycobacterium tuberculosis by targeting the cytochrome bd oxidase enzyme . This inhibition leads to a decrease in ATP production, which is essential for bacterial survival. Furthermore, 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to be non-cytotoxic to mammalian cells, indicating its potential as a safe therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its binding interactions with specific biomolecules. This compound binds to the active site of cytochrome bd oxidase, inhibiting its enzymatic activity . The inhibition of cytochrome bd oxidase disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing bacterial cell death. Additionally, 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to modulate gene expression by affecting transcription factors involved in the regulation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one maintains its inhibitory effects on cytochrome bd oxidase, leading to sustained antimycobacterial activity
Dosage Effects in Animal Models
The effects of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent inhibition of Mycobacterium tuberculosis growth, with higher doses resulting in greater bacterial inhibition . At very high doses, 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome bd oxidase . This compound affects metabolic flux by inhibiting the electron transport chain, leading to a decrease in ATP production . Additionally, 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to modulate the levels of various metabolites involved in energy metabolism, further highlighting its potential as a metabolic regulator .
Transport and Distribution
The transport and distribution of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are facilitated by specific transporters and binding proteins . This compound is efficiently taken up by bacterial cells, where it accumulates in the cytoplasm and exerts its inhibitory effects on cytochrome bd oxidase . In mammalian cells, 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is distributed primarily in the liver and kidneys, where it undergoes metabolic processing .
Subcellular Localization
The subcellular localization of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. In bacterial cells, this compound localizes to the cytoplasm, where it targets cytochrome bd oxidase . In mammalian cells, 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is primarily found in the mitochondria, where it may influence mitochondrial function and energy metabolism
属性
IUPAC Name |
6-(2,2,2-trifluoroethyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(14)12-3-13-7(5)15-4/h1,3H,2H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAWLCWXJREENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199663 | |
| Record name | 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1628317-84-9 | |
| Record name | 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628317-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




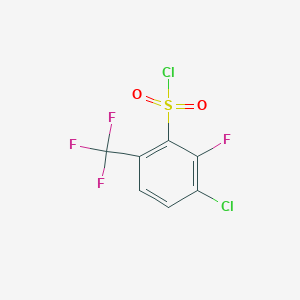
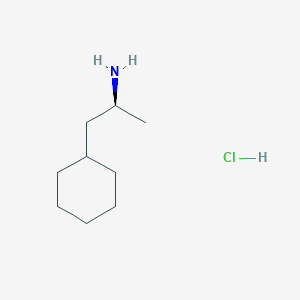
![5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1406387.png)
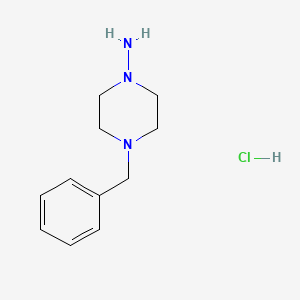
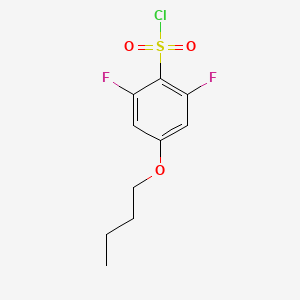



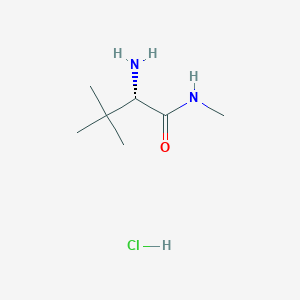

![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)